![molecular formula C13H19N5 B7560433 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7560433.png)
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, extensive research has been conducted to understand its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune system. This leads to the production of type I interferons and other cytokines, which activate immune cells and induce tumor cell death.
Biochemical and Physiological Effects:
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been found to have a range of biochemical and physiological effects. It induces the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which activate immune cells and induce tumor cell death. It also inhibits the growth of blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile for lab experiments is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of tumor cell death and the immune response to cancer. However, one limitation is that 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been found to have variable efficacy in different cancer types and in different animal models.
Direcciones Futuras
There are several future directions for research on 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile. One area of interest is the development of combination therapies that use 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile in conjunction with other anti-cancer agents. Another area of interest is the development of new formulations of 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile that improve its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile in immunotherapy, which involves using the immune system to target and destroy cancer cells.
Métodos De Síntesis
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dimethylpyridine-3,5-dicarbonitrile with dimethylamine to form 2-(dimethylamino)-6-methylpyridine-3,5-dicarbonitrile. This is then reacted with 1-(3-chloropropyl)pyrrolidin-2-one to form 3-[3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile.
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. It works by activating the immune system and inducing the production of cytokines, which in turn, leads to the destruction of tumor cells.
Propiedades
IUPAC Name |
3-[3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-10(2)15-16-13(12(9)7-14)18-6-5-11(8-18)17(3)4/h11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVWJNYYYPHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC(C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.